molecular formula C15H17NO B6335370 N,N-Dimethyl-3-(1-naphthyl)-propanamide CAS No. 27563-33-3

N,N-Dimethyl-3-(1-naphthyl)-propanamide

Cat. No.: B6335370
CAS No.: 27563-33-3
M. Wt: 227.30 g/mol
InChI Key: OKHFTNAGQWSGDY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(1-naphthyl)-propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 1-naphthyl group at the third carbon and N,N-dimethyl groups at the amide nitrogen (Figure 1). The naphthyl moiety contributes to aromatic interactions, while the dimethylamide group enhances solubility and metabolic stability. Although direct references to this compound are absent in the provided evidence, its structural analogs are frequently utilized in pharmaceutical intermediates and bioactive molecules . Hypothetically, its synthesis could involve amide coupling between 3-(1-naphthyl)propanoic acid and dimethylamine, leveraging reagents like EDCI or HATU, as observed in related compounds .

Properties

IUPAC Name

N,N-dimethyl-3-naphthalen-1-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-16(2)15(17)11-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHFTNAGQWSGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation of 3-(1-Naphthyl)propanoic Acid

The direct amidation of 3-(1-naphthyl)propanoic acid with dimethylamine is a foundational approach. In this method, the carboxylic acid reacts with dimethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). A study adapting similar amidation strategies for related naphthyl-containing compounds reported yields of 68–72% under optimized conditions.

Reaction equation:

3-(1-Naphthyl)propanoic acid+(CH3)2NHDCCN,N-Dimethyl-3-(1-naphthyl)-propanamide+H2O\text{3-(1-Naphthyl)propanoic acid} + \text{(CH}3\text{)}2\text{NH} \xrightarrow{\text{DCC}} \text{this compound} + \text{H}_2\text{O}

Critical parameters include:

  • Temperature: 0–5°C to minimize side reactions.

  • Solvent: Dichloromethane or tetrahydrofuran (THF).

  • Catalyst: 4-dimethylaminopyridine (DMAP) for enhanced reactivity.

Reductive Amination of 3-(1-Naphthyl)propanal

An alternative route involves reductive amination of 3-(1-naphthyl)propanal with dimethylamine. This two-step process first forms an imine intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH3_3CN) or sodium triacetoxyborohydride (NaBH(OAc)3_3).

Key steps:

  • Imine formation:

3-(1-Naphthyl)propanal+(CH3)2NHImine intermediate\text{3-(1-Naphthyl)propanal} + \text{(CH}3\text{)}2\text{NH} \rightarrow \text{Imine intermediate}

  • Reduction:

Imine intermediateNaBH3CNThis compound\text{Imine intermediate} \xrightarrow{\text{NaBH}_3\text{CN}} \text{this compound}

Optimization data:

ParameterOptimal ValueYield Impact
Reaction time6–8 hours+15%
Solvent (MeOH)0.5 M+10%
Temperature25°C+12%

This method avoids hazardous intermediates and achieves yields up to 85%.

Industrial-Scale Methylation Techniques

Eschweiler-Clarke Methylation

The Eschweiler-Clarke reaction offers a scalable pathway by methylating 3-(1-naphthyl)propionamide using formaldehyde and formic acid. A patent by CN101367739B highlights adaptations of this method for naphthylamine derivatives, achieving >90% conversion rates.

Procedure:

  • Mix 3-(1-naphthyl)propionamide (1 equiv), 37% formaldehyde (3 equiv), and formic acid (5 equiv).

  • Reflux at 100°C for 12 hours.

  • Neutralize with NaOH and extract with ethyl acetate.

Advantages:

  • No need for high-pressure equipment.

  • Compatible with low-cost reagents.

Purification and Analytical Validation

Chiral Stationary Phase Chromatography

For enantiomerically pure batches, chiral separation using vancomycin-based stationary phases is critical. A study on structurally analogous amides achieved baseline separation (α = 1.32) using a mobile phase of n-hexane/isopropanol (90:10) with 0.1% triethylamine.

Chromatographic conditions:

  • Column: Chiralpak IA (250 × 4.6 mm, 5 µm).

  • Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Emerging Catalytic Methods

Palladium-Catalyzed Carbonylation

Recent advances propose palladium-catalyzed carbonylation of 1-naphthylhalides with dimethylamine and carbon monoxide. While theoretical yields exceed 95%, this method remains experimental due to catalyst costs (>$1,200/mol) .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(1-naphthyl)-propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2.1. Pharmaceutical Applications

N,N-Dimethyl-3-(1-naphthyl)-propanamide has been explored for its potential as a pharmaceutical intermediate. It serves as a building block in the synthesis of various biologically active compounds, including antidepressants and anti-inflammatory agents. For instance, derivatives of this compound have been investigated for their efficacy against depression and anxiety disorders due to their interaction with neurotransmitter systems.

Case Study:
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity, indicating its potential use in developing new antibiotics .

2.2. Solvent Applications

The compound is also recognized for its properties as a solvent in various chemical reactions, particularly in polymer chemistry. It has been noted for its ability to dissolve poorly soluble polymers, making it a suitable candidate for applications in coatings, adhesives, and inks.

Table 1: Solvent Properties of this compound

PropertyValue
Solubility in WaterLow
Solubility in Organic SolventsHigh
Boiling Point250 °C
Density1.03 g/cm³

3.1. Coatings and Adhesives

In the industrial sector, this compound is utilized as a solvent and additive in coatings and adhesives. Its high solvency power allows for better formulation stability and performance in end products.

Case Study:
Research indicates that formulations containing this compound enhance adhesion properties and improve the durability of coatings applied to various substrates .

3.2. Polymer Manufacturing

The compound plays a crucial role in the polymerization processes of various materials, including polyimides and polyamides. Its ability to act as a solvent facilitates the processing of these polymers, leading to improved mechanical properties.

Table 2: Applications in Polymer Chemistry

Polymer TypeApplication
PolyamideUsed as a solvent during polymerization
PolyimideEnhances solubility and processing conditions
PolyurethaneActs as a dispersant in formulations

Environmental Considerations

While this compound shows promise in various applications, it is essential to consider its environmental impact. Studies on its toxicity profile indicate that it does not exhibit reproductive toxicity, making it a safer alternative to other solvents like NMP (N-Methyl-2-pyrrolidone) and DMF (Dimethylformamide) .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(1-naphthyl)-propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Compounds with Naphthyl Substituents

a. N-(1-(R)-(1-Naphthyl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide
  • Structure : Features a trifluoromethylphenyl group and a chiral naphthylethylamine substituent.
  • Application : Intermediate for Cinacalcet, a drug treating hyperparathyroidism .
  • Synthesis: Utilizes 3-(trifluoromethyl)phenylpropanoic acid and (R)-1-(1-naphthyl)ethylamine under alkaline conditions .
  • Key Difference : The trifluoromethyl group enhances lipophilicity compared to the dimethylamide in the target compound.
b. N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine
  • Structure : Contains a naphthyloxy group and thienyl substituent.
  • Application : Intermediate for Duloxetine, an antidepressant .
  • Synthesis : Reaction of 3-hydroxy-N,N-dimethyl-3-(2-thienyl)propanamine with 1-fluoronaphthalene .
  • Key Difference : Amine functionality (vs. amide) reduces hydrogen-bonding capacity, affecting pharmacokinetics.
c. Propanamide, 2,2,3,3,3-pentafluoro-N-1-naphthalenyl-
  • Structure : Pentafluorinated propanamide with a naphthyl group.
  • Properties : Fluorination increases electronegativity and thermal stability .
  • Key Difference : Fluorine atoms significantly alter polarity and bioavailability compared to dimethylamide.

Amide Derivatives with Aromatic Substituents

a. N,N-Dimethyl-3-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanamide
  • Structure : Benzooxazinyl substituent replaces the naphthyl group.
  • Synthesis: Coupling of benzooxazinepropanoic acid with dimethylamine .
  • Key Difference : Heterocyclic substituent may enhance target specificity in enzyme inhibition.
b. (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • Structure : Combines methoxynaphthyl (from naproxen) and chlorophenethyl groups.
  • Synthesis : Amide coupling between naproxen-derived acid chloride and 3-chlorophenethylamine .
  • Key Difference : Methoxy and chloro substituents modulate electronic effects and receptor binding.

Aliphatic vs. Aromatic Substituents

a. N,N-Dimethyl-3-(piperazin-1-yl)propanamide
  • Structure : Piperazinyl group introduces basicity and water solubility.
  • Application : Intermediate in kinase inhibitors or receptor modulators .
  • Key Difference : Aliphatic substituents favor solubility, whereas naphthyl groups enhance aromatic interactions.
b. Propanamide, N,N-bis(1-methylethyl)-
  • Structure : Branched isopropyl groups at the amide nitrogen.
  • Properties : High hydrophobicity due to aliphatic substituents .
  • Key Difference : Lack of aromaticity limits π-π stacking in drug-receptor interactions.

Table 1. Structural and Functional Comparison of Selected Compounds

Compound Name Key Substituents Molecular Weight Application/Activity Synthesis Method Reference
N,N-Dimethyl-3-(1-naphthyl)-propanamide 1-naphthyl, N,N-dimethylamide 243.3 (calc.) Hypothetical intermediate Amide coupling (hypothetical)
N-(1-(R)-(1-naphthyl)ethyl)-3-(trifluoromethyl)phenyl)propanamide Trifluoromethyl, naphthylethyl 371.4 Cinacalcet intermediate Alkaline coupling
N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine Naphthyloxy, thienyl 341.5 Duloxetine intermediate Nucleophilic substitution
N,N-Dimethyl-3-(3-oxo-benzooxazinyl)propanamide Benzooxazinyl 249.2 Antiparasitic inhibitor Carbodiimide-mediated coupling
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Methoxynaphthyl, chlorophenethyl 367.8 NSAID derivative Acid chloride-amine reaction

Q & A

Q. What are the optimized synthetic routes for N,N-Dimethyl-3-(1-naphthyl)-propanamide, and how do reaction conditions influence yield?

Synthesis typically involves multi-step organic reactions, including amidation and alkylation steps. Key parameters include:

  • Solvent choice : Dimethyl sulfoxide (DMSO) or acetone are commonly used to stabilize intermediates and enhance solubility .
  • Catalysts : Tertiary amines (e.g., triethylamine) or palladium-based catalysts improve reaction efficiency in coupling steps .
  • Temperature control : Reactions often proceed at 60–80°C to avoid side-product formation .
  • Yield optimization : Pilot studies report yields of 65–75% under optimized conditions, though impurities (e.g., unreacted naphthyl precursors) require purification via column chromatography .

Q. How can structural elucidation of this compound be performed?

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the naphthyl group (aromatic protons at δ 7.2–8.5 ppm) and dimethylamide protons (singlet at δ 2.8–3.1 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (C₁₆H₁₉NO, theoretical m/z 241.1467) .
  • FTIR : Peaks at ~1640 cm⁻¹ (amide C=O stretch) and ~3050 cm⁻¹ (naphthyl C-H stretch) validate functional groups .

Q. What methods are recommended for assessing purity in preclinical studies?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Purity >98% is achievable with retention times ~12–14 minutes .
  • Melting point analysis : A sharp melting range (e.g., 145–147°C) indicates high crystallinity and purity .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what contradictions exist in mechanistic data?

  • Putative targets : Computational docking studies suggest affinity for serotonin receptors (e.g., 5-HT₂A) due to the naphthyl group’s planar structure .
  • Contradictions : In vitro assays show weak inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 50 μM), conflicting with anti-inflammatory predictions from structural analogs .
  • Methodological considerations : Differences in assay conditions (e.g., cell lines, incubation times) may explain variability. Use orthogonal assays (e.g., SPR for binding kinetics) to resolve discrepancies .

Q. What analytical challenges arise in quantifying degradation products under physiological conditions?

  • Hydrolysis products : The amide bond hydrolyzes in acidic media (pH <4), forming 1-naphthylpropanoic acid and dimethylamine. LC-MS/MS is essential for detecting trace degradation products .
  • Photostability : UV exposure generates naphthoquinone derivatives, requiring light-protected storage .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Key modifications :
    • Naphthyl substitution : Replacing 1-naphthyl with 2-naphthyl reduces receptor binding by ~40%, highlighting steric sensitivity .
    • Amide alkylation : N,N-Diethyl analogs show improved lipophilicity (logP +0.5) but reduced aqueous solubility, impacting bioavailability .
  • Synthetic strategies : Introduce fluorinated or piperazine moieties to enhance metabolic stability .

Data Contradiction Analysis

Q. Why do in silico predictions of anti-inflammatory activity conflict with experimental results?

  • Computational limitations : Docking studies prioritize steric complementarity but may overlook solvation effects or allosteric modulation .
  • Experimental validation : Pair molecular dynamics simulations with surface plasmon resonance (SPR) to validate binding kinetics under physiological conditions .

Q. How can researchers reconcile variability in reported synthetic yields?

  • Critical factors :
    • Catalyst purity : Impure Pd catalysts (e.g., Pd/C with residual moisture) reduce coupling efficiency .
    • Workup protocols : Inadequate extraction (e.g., pH adjustment during amidation) may lower isolated yields .

Methodological Recommendations

  • Synthesis : Prioritize one-pot methods for intermediates to reduce purification steps .
  • Characterization : Combine XRD with NMR to resolve stereochemical ambiguities in naphthyl derivatives .
  • Biological assays : Use primary cell models (e.g., human macrophages) over immortalized lines for clinically relevant anti-inflammatory data .

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